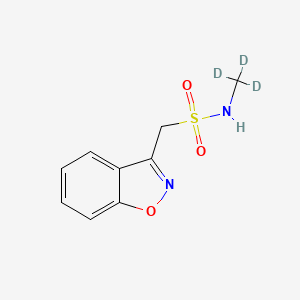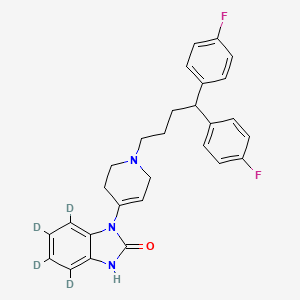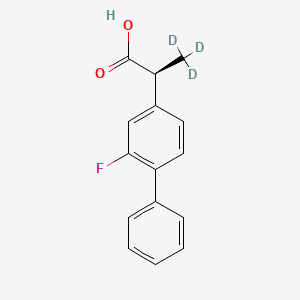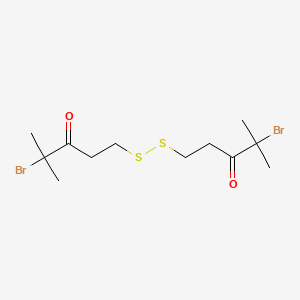![molecular formula C20H22O2 B12430216 3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol, also known as Longistyline C, is a naturally occurring phenolic compound. It is primarily found in certain plant species and has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Longistyline C involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Stilbene Formation: The formation of the [(1E)-2-phenylethenyl] group through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of Longistyline C is not well-documented, likely due to its natural occurrence and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions for each step to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Longistyline C can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bonds in the [(1E)-2-phenylethenyl] group can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Longistyline C has several scientific research applications:
Chemistry: Used as a model compound to study phenolic reactions and mechanisms.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory effects and potential therapeutic applications.
Industry: Potential use in the development of natural antioxidants for food preservation and cosmetics.
Wirkmechanismus
The mechanism of action of Longistyline C involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: Another stilbene compound with antioxidant and anti-inflammatory properties.
Curcumin: A phenolic compound with similar biological activities.
Quercetin: A flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness
Longistyline C is unique due to its specific structural features, such as the presence of both a methoxy group and a prenyl group on the phenolic ring, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
3-methoxy-4-(3-methylbut-2-enyl)-5-(2-phenylethenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWEPOBHKEHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)


![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)




